![molecular formula C9H10N2O4 B13897825 2-Hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B13897825.png)
2-Hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
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Overview
Description
2-Hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound with a unique structure that combines elements of pyridine and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-Hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active sites of the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and are known for their biological activities.
2-Hydroxyquinoline: Another compound with a similar structure, used in various chemical and biological applications.
Uniqueness
What sets 2-Hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid apart is its unique combination of pyridine and pyrimidine rings, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and development in multiple fields .
Biological Activity
2-Hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound notable for its complex bicyclic structure. It features a fused pyridine and pyrimidine ring system, along with hydroxyl and carboxylic acid functional groups. This unique architecture contributes to its diverse biological activities and potential applications in medicinal chemistry.
- Molecular Formula : C₉H₁₀N₂O₄
- Molar Mass : 210.19 g/mol
- CAS Number : 2755766-48-2
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Analgesic Properties : Studies have shown that derivatives of this compound can effectively alleviate pain, making it a candidate for further exploration in pain management therapies.
- Anti-inflammatory Effects : The compound has demonstrated notable anti-inflammatory properties. In vitro assays indicate that it can suppress cyclooxygenase (COX) activity, particularly COX-2, which is crucial in the inflammatory process. For instance, compounds derived from this structure showed IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating strong potential for therapeutic use in inflammatory conditions .
- Diuretic Effects : The compound has been evaluated for its diuretic activity in various assays. Its ability to promote urine production suggests possible applications in treating conditions such as hypertension and edema.
Structure-Activity Relationship (SAR)
The presence of hydroxyl and carboxylic acid groups enhances the solubility and reactivity of the compound in biological systems, facilitating interactions with various biological targets. The structure allows for modifications that may lead to derivatives with improved pharmacological profiles.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
Compound Name | Structure | Unique Features |
---|---|---|
4-Oxo-4H-pyrido[1,2-a]pyrimidine | Structure | Lacks hydroxyl group; used in similar biological assays |
2-Hydroxyquinoline | Structure | Exhibits different biological activities; primarily antimicrobial |
6-Methylpyridinone | Structure | Shows distinct reactivity patterns; utilized in organic synthesis |
The unique combination of functional groups in this compound enhances its pharmacological profile compared to these similar compounds.
Case Studies and Research Findings
- Anti-inflammatory Activity Study : A recent study evaluated the anti-inflammatory effects of various pyrimidine derivatives including this compound. The results indicated that these compounds significantly inhibited COX enzymes with IC50 values as low as 0.04 µmol/L .
- Diuretic Activity Assay : In experimental models assessing diuretic effects, derivatives of this compound were shown to increase urine output significantly compared to control groups. This suggests potential therapeutic applications in managing fluid retention conditions.
Properties
Molecular Formula |
C9H10N2O4 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-hydroxy-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4/c12-7-6(9(14)15)8(13)11-4-2-1-3-5(11)10-7/h12H,1-4H2,(H,14,15) |
InChI Key |
SXBNUQQRNPHAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NC(=C(C2=O)C(=O)O)O)C1 |
Origin of Product |
United States |
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